1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid
Description
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid is a synthetic organic compound featuring a piperidine ring substituted with a 4-(methylsulfonyl)-2-nitrophenyl group and a carboxylic acid moiety at the 2-position. Its structure combines electron-withdrawing groups (methylsulfonyl and nitro) with a conformationally flexible piperidine backbone, making it a candidate for pharmacological studies, particularly in nitric oxide (NO)-related pathways .
Properties
IUPAC Name |
1-(4-methylsulfonyl-2-nitrophenyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-22(20,21)9-5-6-10(12(8-9)15(18)19)14-7-3-2-4-11(14)13(16)17/h5-6,8,11H,2-4,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMMJBOULSQMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Outline
| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Aromatic sulfonylation | 2-nitroaniline or 2-nitrophenol | Methylsulfonyl chloride, base (e.g., pyridine) | 4-(Methylsulfonyl)-2-nitrobenzene derivative | Electrophilic aromatic substitution; regioselectivity critical |
| 2 | Nucleophilic substitution | 4-(Methylsulfonyl)-2-nitrochlorobenzene | Piperidine, base (e.g., sodium carbonate) | 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine | Nucleophilic aromatic substitution (SNAr) on chlorobenzene |
| 3 | Carboxylation at piperidine 2-position | Piperidine derivative | Carboxylation reagents (e.g., CO2 under pressure, or ester hydrolysis) | 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid | Introduction of carboxylic acid group at 2-position |
| 4 | Purification | Crude product | Recrystallization, chromatography | Pure this compound | Ensures product purity and removal of side products |
Reaction Conditions and Catalysts
- The sulfonylation step generally uses methylsulfonyl chloride with a base such as pyridine or triethylamine at low to moderate temperatures (0–50 °C) to prevent overreaction or decomposition.
- The nucleophilic aromatic substitution involves refluxing the chlorinated aromatic sulfone derivative with piperidine in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate substitution.
- Carboxylation can be achieved via lithiation of the piperidine ring followed by carbonation or by hydrolysis of ester intermediates.
- Catalysts such as palladium complexes may be employed in certain coupling steps if cross-coupling reactions are involved.
Reaction Mechanisms and Optimization
- Electrophilic Aromatic Sulfonylation: The methylsulfonyl group is introduced via electrophilic substitution, where the aromatic ring's electron density and directing effects of substituents govern regioselectivity.
- Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the aromatic ring is displaced by the nucleophilic nitrogen of piperidine, facilitated by the electron-withdrawing nitro and sulfonyl groups that activate the ring toward nucleophilic attack.
- Carboxylation: The introduction of the carboxylic acid at the 2-position of the piperidine ring involves either direct carboxylation of a lithiated intermediate or hydrolysis of an ester precursor.
Optimization of yields depends on:
- Precise temperature control to avoid decomposition of sensitive groups like nitro.
- Stoichiometric balance of reagents to minimize side reactions.
- Solvent choice to maximize solubility and reaction rate.
- Use of inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Scale Considerations
Industrial synthesis often adapts these laboratory methods with:
- Use of continuous flow reactors to improve heat and mass transfer, enhancing reaction control and safety.
- Implementation of greener solvents and catalysts to reduce environmental impact.
- Advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) or crystallization under controlled conditions to achieve pharmaceutical-grade purity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Purpose / Effect |
|---|---|---|
| Sulfonylation temperature | 0–50 °C | Control regioselectivity and yield |
| Solvent for SNAr | DMF, DMSO | Enhance nucleophilicity and solubility |
| Base for substitution | Sodium carbonate, triethylamine | Neutralize HCl byproduct, drive reaction |
| Carboxylation method | Lithiation + CO2 or ester hydrolysis | Introduce carboxylic acid functionality |
| Purification method | Recrystallization, chromatography | Remove impurities, isolate pure compound |
| Reaction atmosphere | Inert gas (N2 or Ar) | Prevent oxidation/degradation |
Research Findings and Data
- Studies show that the presence of the methylsulfonyl group significantly influences the electronic properties of the aromatic ring, enhancing reactivity in nucleophilic aromatic substitution steps.
- The nitro group at the ortho position acts as a strong electron-withdrawing group, activating the aromatic ring for SNAr and stabilizing intermediates.
- The piperidine ring carboxylation step is critical for biological activity, requiring careful control to maintain stereochemistry and functional group integrity.
- Yields reported in research range from moderate to high (60–85%) depending on reaction optimization and purification efficiency.
- Analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC are employed to confirm structure and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The methylsulfonyl group can be reduced to a methyl group.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may require reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in binding interactions, while the piperidine ring may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The compound’s analogs differ in substituents, ring systems, and functional group positions, leading to distinct physicochemical and biological properties. Below is a detailed analysis:
Table 1: Structural Comparison of Key Analogs
Physicochemical and Pharmacokinetic Properties
Modifications influence logP, solubility, and bioavailability:
Table 2: Comparative Physicochemical Properties
Key Observations :
- Sulfonyl Group : Ethylsulfonyl increases lipophilicity (logP +0.4 vs. methylsulfonyl), favoring membrane permeability but reducing aqueous solubility . Morpholine-sulfonyl derivatives show enhanced solubility due to hydrogen bonding .
- Nitro Position: The 2-nitrophenyl group (target compound) provides stronger electron-withdrawing effects than 3-nitro analogs, influencing reactivity in NO donor pathways .
Biological Activity
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid, a piperidine derivative, has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₆N₂O₆S, with a molecular weight of 328.35 g/mol. Its structure includes a piperidine ring, a methylsulfonyl group, and a nitrophenyl moiety, which are crucial for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Nucleophilic substitution : Replacing halogen atoms in precursor compounds with the methylsulfonyl and nitrophenyl groups.
- Cyclization reactions : Forming the piperidine ring through cyclization techniques.
- Characterization techniques : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. The nitro group in particular has been associated with various mechanisms of action against cancer cells, including:
- Inhibition of topoisomerase : Disrupting DNA replication in cancer cells.
- Alkylation of DNA : Causing DNA damage that leads to apoptosis.
- Inhibition of tubulin polymerization : Preventing cell division.
A study highlighted that derivatives containing the nitrophenyl moiety can inhibit the growth of multiple cancer cell lines, including lung, brain, and breast cancers .
Neuropharmacological Effects
The compound is also being investigated for its potential effects on the central nervous system (CNS). It has shown affinity for certain neural receptors, suggesting possible applications in treating neurological disorders. Interaction studies have demonstrated that it may modulate neurotransmitter release, indicating its potential as a therapeutic agent for conditions like anxiety and depression .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid | Ethylsulfonyl instead of methylsulfonyl | Potential cholinesterase inhibition | Variation in sulfonyl group affects solubility |
| 1-[4-(Chlorophenyl)-2-nitrophenyl]piperidine-2-carboxylic acid | Chlorophenyl group | Anticancer properties | Halogen substitution may enhance potency |
| 1-[4-(Fluorophenyl)-2-nitrophenyl]piperidine-2-carboxylic acid | Fluorophenyl group | Neuroprotective effects | Fluorine enhances lipophilicity |
This comparative analysis underscores the unique pharmacological profiles that can arise from modifications to the compound's structure.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of this compound through various assays:
- In vitro assays : These studies assessed cytotoxicity against different cancer cell lines, demonstrating promising results with IC50 values indicating effective concentrations for inhibiting cell proliferation.
- In vivo studies : Animal models have been used to evaluate the therapeutic efficacy and safety profile of this compound, with preliminary results suggesting beneficial effects without significant toxicity .
- Molecular modeling studies : Computational studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression and neurotransmitter regulation .
Q & A
Q. What are the recommended synthetic routes for 1-[4-(methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid, and how can purity be optimized?
A multi-step synthesis is typically employed, starting with functionalization of the piperidine ring and subsequent coupling with the nitrophenyl sulfone moiety. For example, analogous piperidine derivatives are synthesized via nucleophilic substitution or amidation reactions under anhydrous conditions (e.g., using DCM as a solvent with NaOH as a base) . Purification involves column chromatography or recrystallization, followed by characterization via HPLC (≥98% purity) and spectroscopic methods (NMR, mass spectrometry) . To optimize purity, iterative solvent selection (e.g., methanol/water mixtures) and temperature-controlled crystallization are critical .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of:
- NMR spectroscopy : Analyze proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, aromatic protons from the nitrophenyl group at δ 7.5–8.5 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS, expected [M+H]+ ion for C13H14N2O6S: ~326.3 g/mol) .
- X-ray crystallography : Resolve stereochemistry if chiral centers are present (e.g., piperidine ring conformation) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Limited data are available, but analogs suggest:
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-solubilization in DMSO (10 mM stock) is recommended for biological assays .
- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfone group. Avoid prolonged exposure to light due to the nitro group’s photoreactivity .
Advanced Research Questions
Q. How can computational methods guide reaction optimization for this compound?
Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states. For instance:
- Use Gaussian or ORCA software to model sulfonylation and nitration steps, identifying energy barriers for rate-limiting steps .
- Combine with cheminformatics tools (e.g., ICReDD’s reaction path search) to screen optimal catalysts or solvents, reducing trial-and-error experimentation by >50% .
Q. How should researchers address contradictions between experimental and computational data?
- Re-evaluate assumptions : Verify protonation states (e.g., piperidine’s pKa ~10) and solvent effects in simulations .
- Cross-validation : Perform isotopic labeling (e.g., <sup>15</sup>N-nitrophenyl derivatives) to track reaction intermediates .
- Statistical design of experiments (DoE) : Use fractional factorial designs to isolate variables (e.g., temperature, catalyst loading) causing discrepancies .
Q. What strategies are effective for studying the compound’s reactivity in complex matrices?
Q. How can researchers mitigate risks from incomplete toxicological data?
- In silico toxicity prediction : Tools like ProTox-II or ADMETLab estimate acute toxicity (e.g., LD50) and prioritize in vitro testing .
- Controlled exposure protocols : Implement fume hoods, PPE (gloves, goggles), and waste neutralization (e.g., sodium bicarbonate for acidic byproducts) .
Q. What advanced separation techniques are suitable for isolating intermediates?
- HPLC with charged aerosol detection (CAD) : Resolves polar intermediates lacking UV chromophores .
- Membrane filtration : Nanofiltration (MWCO 300–500 Da) removes unreacted precursors while retaining the target compound .
Methodological Notes
- Data contradiction resolution : Cross-reference computational predictions with experimental kinetics (e.g., Eyring plots) to validate mechanistic hypotheses .
- Experimental design : Apply Taguchi or Box-Behnken designs to minimize runs while maximizing parameter coverage (e.g., 15 runs for 4 variables) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
